

# analytical techniques for characterizing methyl 4-chloro-1H-indole-6-carboxylate

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## Compound of Interest

**Compound Name:** methyl 4-chloro-1H-indole-6-carboxylate

**Cat. No.:** B1371888

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An Application Guide to the Analytical Characterization of **Methyl 4-chloro-1H-indole-6-carboxylate**

**Abstract:** This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and quality control of **methyl 4-chloro-1H-indole-6-carboxylate**. As a key heterocyclic scaffold in medicinal chemistry and drug development, rigorous characterization of this compound is paramount.<sup>[1]</sup> This guide offers detailed protocols and theoretical justifications for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are designed for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.

## Introduction and Physicochemical Profile

**Methyl 4-chloro-1H-indole-6-carboxylate** is a substituted indole derivative. The indole ring system is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals.<sup>[2]</sup> The presence of a chlorine atom and a methyl ester group on the indole core can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for synthetic chemistry.<sup>[1]</sup> Accurate and thorough analytical characterization is the bedrock of its use in research and development, ensuring compound identity, purity, and consistency.

Below is a summary of the key physicochemical properties of the target compound.

Property	Value	Source
IUPAC Name	methyl 4-chloro-1H-indole-6-carboxylate	PubChem[3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO <sub>2</sub>	PubChem[3]
Molecular Weight	209.63 g/mol	PubChem[3]
Canonical SMILES	COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl	PubChem[3]
InChIKey	JUXK0XNZVJDRIQ-UHFFFAOYSA-N	PubChem[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

**Principle of the Technique:** NMR spectroscopy is an indispensable technique for determining the precise molecular structure of an organic compound. It exploits the magnetic properties of atomic nuclei, primarily <sup>1</sup>H (proton) and <sup>13</sup>C. By observing the chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the connectivity and chemical environment of each atom in the molecule.[4]

**Application to Methyl 4-chloro-1H-indole-6-carboxylate:** For this specific molecule, <sup>1</sup>H NMR will confirm the presence and relative positions of the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. <sup>13</sup>C NMR will identify all ten unique carbon atoms, including the quaternary carbons, providing a complete carbon skeleton map.[5]

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation:
  - Accurately weigh 5-10 mg of **methyl 4-chloro-1H-indole-6-carboxylate**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for indole compounds as it can help in observing the N-H proton, which might exchange in other solvents.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
  - <sup>1</sup>H NMR:
    - Acquisition Time: ~2-4 seconds
    - Relaxation Delay (d1): 1-5 seconds
    - Number of Scans: 8-16
    - Spectral Width: -2 to 12 ppm
  - <sup>13</sup>C NMR:
    - Acquisition Mode: Proton-decoupled
    - Acquisition Time: ~1-2 seconds
    - Relaxation Delay (d1): 2-5 seconds
    - Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C)
    - Spectral Width: 0 to 200 ppm
- Data Processing and Analysis:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  - Calibrate the <sup>1</sup>H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

- Calibrate the  $^{13}\text{C}$  spectrum similarly (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).
- Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative number of protons for each signal.
- Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to establish proton-proton connectivities.

## Expected Spectral Features:

Proton Assignment	Expected Chemical Shift (ppm, in DMSO-d <sub>6</sub> )	Multiplicity	Integration
NH	~11.5 - 12.0	Broad Singlet	1H
Aromatic CHs	~7.0 - 8.0	Doublets, Triplets	4H total
O-CH <sub>3</sub>	~3.8 - 4.0	Singlet	3H

Note: The exact chemical shifts and coupling patterns for the aromatic protons require specific assignment through 2D NMR techniques like COSY and HSQC for unambiguous confirmation.

[5]

## NMR Experimental Workflow

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